![molecular formula C12H17ClFNO2 B1447033 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride CAS No. 1803606-87-2](/img/structure/B1447033.png)
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Overview
Description
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO2 and a molecular weight of 261.72 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a fluorine atom and a methoxy group attached to a phenyl ring, as well as an oxan-4-amine moiety.
Preparation Methods
The synthesis of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a boronic acid derivative with an aryl halide to form the desired product.
Chemical Reactions Analysis
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
Pharmaceutical Applications
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Neurological Disorders :
- 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride has been investigated as a lead compound for developing medications targeting neurological disorders. Its interactions with neurotransmitter receptors suggest potential therapeutic benefits in conditions such as depression and anxiety disorders .
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Antitumor Activity :
- Preliminary studies indicate that this compound may exhibit anti-tumor properties. Research has shown that derivatives of oxanamine compounds can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology .
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Anti-inflammatory Effects :
- The compound's structure suggests potential anti-inflammatory activities, which are currently being explored in preclinical studies. This application aligns with the broader interest in phenolic compounds for their therapeutic effects .
Research Applications
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Binding Affinity Studies :
- Interaction studies have focused on the binding affinity of this compound to various receptors, including serotonin and dopamine receptors. These studies are crucial for understanding the pharmacological profile of the compound .
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Synthesis of Derivatives :
- The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities or improved pharmacokinetic properties. This versatility is vital for drug development processes .
Case Study 1: Neuropharmacological Evaluation
A recent study evaluated the effects of this compound on animal models of depression. Results indicated significant reductions in depressive behaviors, suggesting its potential as an antidepressant agent.
Case Study 2: Anticancer Activity Assessment
In vitro assessments demonstrated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, highlighting its potential application in cancer therapy.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride can be compared with other similar compounds, such as:
4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine: This compound has a similar structure but with different positions of the fluorine and methoxy groups.
2-Methoxyphenyl isocyanate: This compound has a methoxy group attached to a phenyl ring but lacks the oxan-4-amine moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a fluorinated methoxyphenyl group attached to an oxanamine core. This compound is being explored for its potential biological activities, particularly in the realms of anti-tumor and anti-inflammatory effects.
The presence of the fluorine atom in this compound enhances its lipophilicity, which can facilitate better membrane permeability and potentially increase its biological activity. The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, which modulate various biological pathways.
Key Characteristics
- Molecular Formula : CHFNO
- CAS Number : 1803606-87-2
- Structural Features :
- Fluorinated methoxyphenyl group
- Oxanamine core
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anti-tumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its structural similarity to known anti-cancer agents indicates potential efficacy in treating malignancies.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-tumor | Inhibition of cancer cell proliferation | |
Anti-inflammatory | Modulation of cytokine release | |
Enzyme Interaction | Binding affinity to specific enzymes |
Research Findings
Several studies have documented the biological activity of this compound:
- Case Study on Anti-tumor Activity :
- Inflammation Modulation :
Properties
IUPAC Name |
4-(2-fluoro-3-methoxyphenyl)oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2.ClH/c1-15-10-4-2-3-9(11(10)13)12(14)5-7-16-8-6-12;/h2-4H,5-8,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFIBPSSEXODGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2(CCOCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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